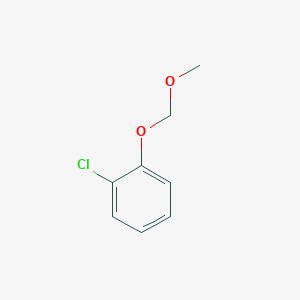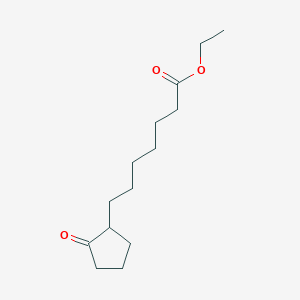
Acidal Fast Violet 10B
描述
Acidal Fast Violet 10B is a synthetic dye belonging to the class of acid dyes. It is commonly used in various industrial applications, particularly in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant violet color and excellent fastness properties, making it a popular choice for producing high-quality, durable fabrics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acidal Fast Violet 10B involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)aniline in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 100°C. The resulting product is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing the dye’s solubility in water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through filtration and crystallization before being dried and packaged for distribution.
化学反应分析
Types of Reactions: Acidal Fast Violet 10B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored products.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under basic or neutral conditions.
Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under varying conditions of temperature and pH.
Major Products Formed:
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include leuco dyes and other reduced aromatic compounds.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted dyes.
科学研究应用
Acidal Fast Violet 10B has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to study reaction kinetics and mechanisms.
Biology: Employed in histological staining to visualize cellular structures and components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.
作用机制
The mechanism of action of Acidal Fast Violet 10B involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. The dye’s sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. In biological systems, the dye can penetrate cell membranes and bind to intracellular components, allowing for effective staining and visualization.
相似化合物的比较
- Acid Violet 17
- Acid Violet 49
- Acid Violet 7
Comparison: Acidal Fast Violet 10B is unique in its combination of vibrant color, excellent fastness properties, and high solubility. Compared to similar compounds, it offers superior performance in dyeing applications, particularly for wool and silk. Its chemical structure, featuring multiple sulfonic acid groups, provides enhanced solubility and binding affinity, making it a preferred choice for various industrial and research applications.
属性
IUPAC Name |
sodium;2-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-5-[ethyl-[(3-sulfonatophenyl)methyl]amino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6S2.Na/c1-6-35(22-23-8-7-9-29(20-23)42(36,37)38)28-18-19-30(31(21-28)43(39,40)41)32(24-10-14-26(15-11-24)33(2)3)25-12-16-27(17-13-25)34(4)5;/h7-21H,6,22H2,1-5H3,(H-,36,37,38,39,40,41);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPFVHVTNAEJCX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(C)C)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N3NaO6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-53-6 | |
| Record name | C.I. 42571 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen [4-[[4-(dimethylamino)phenyl][4-[ethyl(3-sulphonatobenzyl)amino]-2-sulphonatophenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAST ACID VIOLET 10B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6VER45Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















